2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid
Overview
Description
2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid is an organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic properties . The structure of this compound includes a phenoxy group, an acetylamino group, and a hydroxybenzoic acid moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-(butan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The phenoxyacetic acid derivative is then acetylated using acetic anhydride to form the acetylamino derivative.
Hydroxybenzoic Acid Formation: Finally, the acetylamino derivative is reacted with 5-hydroxybenzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to form an alcohol derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketone or aldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler phenoxy derivative with similar structural features.
Acetaminophen: Contains an acetylamino group and is known for its analgesic and antipyretic properties.
Salicylic Acid: Contains a hydroxybenzoic acid moiety and is widely used for its anti-inflammatory properties.
Uniqueness
2-({[2-(Butan-2-yl)phenoxy]acetyl}amino)-5-hydroxybenzoic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[2-(2-butan-2-ylphenoxy)acetyl]amino]-5-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-3-12(2)14-6-4-5-7-17(14)25-11-18(22)20-16-9-8-13(21)10-15(16)19(23)24/h4-10,12,21H,3,11H2,1-2H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNFVVYKRSFQEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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